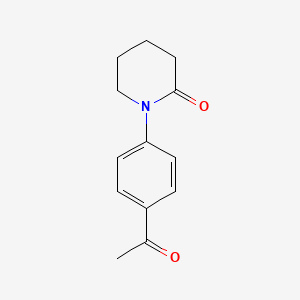

1-(4-Acetylphenyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1-(4-acetylphenyl)piperidin-2-one |

InChI |

InChI=1S/C13H15NO2/c1-10(15)11-5-7-12(8-6-11)14-9-3-2-4-13(14)16/h5-8H,2-4,9H2,1H3 |

InChI Key |

GTJQQHXVUUSXHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCCCC2=O |

Origin of Product |

United States |

Methodological & Application

Application Note: Copper-Catalyzed Synthesis of 1-(4-Acetylphenyl)piperidin-2-one

Methodology: Modified Goldberg (Ullmann-Type) Amidation

Abstract

This application note details a robust, scalable protocol for the N-arylation of piperidin-2-one (δ-valerolactam) with 4-bromoacetophenone to synthesize 1-(4-acetylphenyl)piperidin-2-one. While classical Ullmann couplings require harsh conditions (≥200°C, stoichiometric copper), this protocol utilizes a modern ligand-accelerated system (CuI/diamine) derived from Buchwald and Ma methodologies. This approach enables the reaction to proceed at moderate temperatures (100–110°C) with high functional group tolerance, making it suitable for pharmaceutical intermediate synthesis.

Strategic Reaction Design

The synthesis relies on the formation of a C–N bond between a lactam nitrogen and an aryl halide. This transformation is chemically distinct from simple amine arylation due to the reduced nucleophilicity of the lactam nitrogen (pKa ~17) and the potential for catalyst poisoning by the amide oxygen.

Component Selection & Rationale

| Component | Selection | Rationale |

| Electrophile | 4-Bromoacetophenone | Cost-Efficiency: While the iodo-analog is more reactive, the bromo-analog is significantly cheaper and sufficiently reactive when using diamine ligands. |

| Nucleophile | Piperidin-2-one | Substrate: A 6-membered lactam. 5- and 6-membered lactams generally couple more efficiently than acyclic amides due to reduced steric hindrance in the transition state. |

| Catalyst | Copper(I) Iodide (CuI) | Source: Air-stable, inexpensive, and high purity (99.999% recommended to avoid trace metal interference). |

| Ligand | trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Efficacy: This bidentate ligand stabilizes the Cu(I) species, prevents disproportionation, and increases the electron density on the metal center to facilitate oxidative addition. It is superior to phenanthroline for this specific lactam class. |

| Base | Potassium Carbonate (K₂CO₃) | Basicity: Sufficient to deprotonate the lactam-copper complex without causing side reactions (e.g., aldol condensation of the ketone) that might occur with stronger alkoxide bases. |

| Solvent | 1,4-Dioxane | Solubility: Provides excellent solubility for the organic components while maintaining a boiling point (101°C) appropriate for the activation energy of the C-Br bond cleavage. |

Mechanistic Insight

The reaction follows a Cu(I)/Cu(III) catalytic cycle.[1] Unlike Pd-catalyzed couplings, the order of steps in Cu-catalysis can depend heavily on the ligand and substrate. For lactams using diamine ligands, the Amidate-First Pathway is the generally accepted model.

-

Ligation: The diamine ligand coordinates to CuI.

-

Amidate Formation: The base facilitates the coordination of the lactam to the Cu(I) center, releasing HI (neutralized by base) to form a (Diamine)Cu(I)-Amidate complex.

-

Oxidative Addition (Rate Limiting): The aryl halide adds to the Cu(I) complex, forming a transient high-energy Cu(III) species.

-

Reductive Elimination: The C-N bond is formed, releasing the product and regenerating the Cu(I)-Ligand catalyst.

Detailed Experimental Protocol

Reagents and Stoichiometry

-

4-Bromoacetophenone: 1.00 equiv (199 mg for 1 mmol scale)

-

Piperidin-2-one: 1.20 equiv (119 mg)

-

CuI: 0.10 equiv (10 mol%) (19 mg)

-

Ligand (trans-N,N'-Dimethyl-1,2-cyclohexanediamine): 0.20 equiv (20 mol%) (28 mg / ~32 µL)

-

K₂CO₃: 2.00 equiv (276 mg)

-

1,4-Dioxane: 1.0 M concentration relative to halide (1.0 mL)

Step-by-Step Procedure

-

Preparation (Inert Atmosphere):

-

Ideally, perform setup in a glovebox or use standard Schlenk techniques. Copper(I) is sensitive to oxidation (turning green/blue) which kills catalytic activity.

-

Add CuI, K₂CO₃, 4-Bromoacetophenone, and Piperidin-2-one into a dry reaction vial equipped with a magnetic stir bar.

-

-

Solvent and Ligand Addition:

-

Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous 1,4-Dioxane via syringe.

-

Add the liquid ligand (trans-N,N'-Dimethyl-1,2-cyclohexanediamine) last via microliter syringe.

-

Observation: The solution should turn a pale blue or blue-green initially upon ligand addition but often settles into a suspension.

-

-

Reaction:

-

Place the vial in a pre-heated oil bath at 110°C .

-

Stir vigorously (≥800 RPM). Good mixing is critical as K₂CO₃ is insoluble.

-

Time: Run for 14–24 hours.

-

Monitoring: Check via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The product is more polar than the aryl bromide but less polar than the lactam.

-

-

Workup (Copper Removal):

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Critical Step: Add 1-2 mL of aqueous Ammonium Hydroxide (NH₄OH) or saturated NH₄Cl solution. This chelates copper (turning the aqueous layer deep blue) and prevents it from contaminating the organic phase.

-

Separate layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification:

-

Purify via flash column chromatography on silica gel.

-

Gradient: 0%

60% Ethyl Acetate in Hexanes. -

Yield Expectation: 85–95%.

-

Experimental Workflow Diagram

Troubleshooting & Critical Quality Attributes (CQA)

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Oxidized Catalyst | Ensure CuI is off-white/tan, not green. Use fresh CuI or wash with THF/acid to purify. |

| Reaction Stalls | Moisture Contamination | K₂CO₃ is hygroscopic. Flame-dry glassware and use anhydrous dioxane. |

| Blue Organic Layer | Copper Leaching | Perform a second wash with 10% ethylenediamine or NH₄OH during workup to sequester Cu. |

| Side Product | Aldol Condensation | Temperature too high or base too strong. Ensure temp does not exceed 110°C. |

Safety & Handling

-

Copper Waste: All aqueous waste containing copper must be segregated and disposed of as heavy metal waste.

-

Pressure: Heating dioxane to 110°C is near its boiling point. Use a pressure-rated vial or a reflux condenser.

-

Ligand: Diamines are corrosive and skin irritants. Handle with gloves in a fume hood.

References

-

Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001).[4][5] A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles.[4][6] Journal of the American Chemical Society.[1][4][7] Link

-

Jiang, L., Job, G. E., Klapars, A., & Buchwald, S. L. (2003).[8] Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides.[6] Organic Letters. Link

-

Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Insights into the Origin of High Activity and Stability of Catalysts Derived from Cu(I) and 1,2-Diamines in the Goldberg Reaction. Journal of the American Chemical Society.[1][4][7] Link

-

Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.[8] Accounts of Chemical Research. Link

Sources

- 1. Copper Catalyzed Arylation/C-C Bond Activation: An Approach toward α-Aryl Ketones [organic-chemistry.org]

- 2. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]

- 3. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles [organic-chemistry.org]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides [organic-chemistry.org]

Application Notes and Protocols for the Industrial Scale-up of 1-(4-Acetylphenyl)piperidin-2-one Production

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the industrial scale-up of 1-(4-Acetylphenyl)piperidin-2-one, a key intermediate in pharmaceutical synthesis. The following application notes and protocols are designed to bridge the gap between laboratory-scale synthesis and robust, large-scale manufacturing. This guide emphasizes a Quality by Design (QbD) approach, incorporating Process Analytical Technology (PAT) for real-time monitoring and control, ensuring the final Active Pharmaceutical Ingredient (API) meets stringent quality and regulatory standards.[1][2] The protocols herein are grounded in established chemical principles and best practices for process chemistry, with a focus on safety, efficiency, and scalability.

Introduction: The Strategic Importance of this compound

This compound serves as a critical building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a piperidinone ring N-substituted with an acetylphenyl group, is a common motif in molecules targeting a range of therapeutic areas. The piperidine moiety is prevalent in numerous marketed drugs, making the efficient and controlled production of its derivatives a significant focus for the pharmaceutical industry.[3]

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including maintaining yield and purity, ensuring process safety, and adhering to Good Manufacturing Practices (GMP).[4][5][6] This guide provides a systematic approach to navigate these challenges, ensuring a successful and efficient scale-up.

Process Development and Synthetic Route Selection

The selection of a synthetic route for industrial-scale production is a critical decision that impacts cost, safety, and environmental footprint. For the synthesis of this compound, a palladium-catalyzed Buchwald-Hartwig amination reaction is proposed as the most efficient and scalable method for the crucial C-N bond formation.[7] This approach offers several advantages over traditional methods, including milder reaction conditions and a broader substrate scope.

Proposed Synthetic Route:

The synthesis involves the coupling of 4'-bromoacetophenone with piperidin-2-one.

-

Starting Materials: 4'-Bromoacetophenone and Piperidin-2-one

-

Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., XPhos).[8]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu).[8]

-

Solvent: A high-boiling point, aprotic solvent like toluene or dioxane is suitable for this reaction.[9][10]

Process Optimization and Critical Parameter Control

A thorough understanding and control of Critical Process Parameters (CPPs) are essential for ensuring the Critical Quality Attributes (CQAs) of the final product.[2][11] This is a cornerstone of the Quality by Design (QbD) framework.[2]

Table 1: Critical Process Parameters and their Impact on Critical Quality Attributes

| Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) | Justification |

| Reaction Temperature | Reaction completion, impurity profile | Affects reaction kinetics and the formation of by-products. |

| Catalyst Loading | Reaction rate, cost-effectiveness | Lowering catalyst loading is economically desirable but may impact reaction time and completeness. |

| Base Equivalents | Reaction yield, impurity formation | Insufficient base can lead to incomplete reaction, while excess can promote side reactions. |

| Agitation Speed | Mass transfer, reaction homogeneity | Crucial for maintaining a uniform reaction mixture, especially in large-scale reactors. |

| Solvent Quality | Purity of the final product | Impurities in the solvent can interfere with the reaction or be incorporated into the product. |

Industrial Scale-up Protocol: A Step-by-Step Guide

This protocol outlines the procedure for a 100 kg scale production of this compound.

Equipment and Materials

-

Reactor: 1000 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.

-

Filtration: Nutsche filter dryer or centrifuge.

-

Drying: Vacuum oven.

-

Raw Materials:

-

4'-Bromoacetophenone (XX kg)

-

Piperidin-2-one (XX kg)

-

Palladium(II) Acetate (Pd(OAc)₂) (X g)

-

XPhos (X g)

-

Sodium tert-butoxide (NaOt-Bu) (XX kg)

-

Toluene (XXX L)

-

Isopropyl Acetate (for crystallization)

-

Activated Carbon

-

Reaction Procedure

-

Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

-

Charge Reactants: Charge the reactor with 4'-bromoacetophenone, piperidin-2-one, and toluene under a nitrogen atmosphere.

-

Catalyst and Ligand Addition: In a separate, inerted glovebox, prepare a solution of Pd(OAc)₂ and XPhos in toluene. Transfer this solution to the reactor.

-

Base Addition: Slowly add sodium tert-butoxide to the reaction mixture. The addition should be controlled to manage any exotherm.

-

Reaction: Heat the reaction mixture to the optimized temperature (e.g., 100-110 °C) and maintain for the predetermined reaction time (e.g., 12-24 hours).

Work-up and Isolation

-

Quenching: Cool the reaction mixture and quench with water.

-

Phase Separation: Separate the organic layer.

-

Aqueous Wash: Wash the organic layer with brine to remove any residual base and salts.

-

Solvent Swap: Distill off the toluene and replace it with isopropyl acetate.

-

Charcoal Treatment: Treat the isopropyl acetate solution with activated carbon to remove colored impurities.

-

Crystallization: Cool the solution to induce crystallization.[][15] The cooling rate should be carefully controlled to obtain the desired crystal size and morphology.[16]

-

Filtration and Washing: Filter the crystalline product and wash with cold isopropyl acetate.

-

Drying: Dry the product in a vacuum oven at a controlled temperature until a constant weight is achieved.

Quality Control and Analytical Methods

Rigorous quality control is paramount in API manufacturing.[17] The following analytical techniques should be employed to ensure the final product meets the required specifications.

Table 2: Analytical Methods for Quality Control

| Analytical Technique | Purpose | Acceptance Criteria |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Purity ≥ 99.5%, individual impurities ≤ 0.1% |

| Gas Chromatography (GC) | Residual solvent analysis. | Toluene ≤ 890 ppm, Isopropyl Acetate ≤ 5000 ppm |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification.[18] | Conforms to the reference standard. |

| Mass Spectrometry (MS) | Molecular weight confirmation.[18] | Matches the theoretical molecular weight. |

| Differential Scanning Calorimetry (DSC) | Melting point determination and polymorphic form identification. | Consistent melting point and single endotherm. |

| Loss on Drying (LOD) | Determination of volatile content. | ≤ 0.5% |

Safety and Environmental Considerations

Industrial-scale chemical synthesis requires strict adherence to safety protocols and environmental regulations.

-

Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses, lab coats, and gloves.

-

Ventilation: All operations should be conducted in well-ventilated areas or fume hoods.

-

Emergency Procedures: Emergency showers, eyewash stations, and fire extinguishers must be readily accessible.

-

Waste Disposal: All chemical waste must be disposed of in accordance with local and national regulations. The use of greener solvents and catalytic processes, like the Buchwald-Hartwig amination, contributes to a more sustainable process.[19][20]

Regulatory Compliance

The entire manufacturing process must be conducted in compliance with current Good Manufacturing Practices (cGMP) as outlined by regulatory bodies such as the FDA and EMA.[4][5][6] All procedures, from raw material sourcing to final product packaging, must be thoroughly documented.[4]

Conclusion

The successful industrial scale-up of this compound production hinges on a well-designed synthetic route, rigorous process control, and a commitment to quality and safety. By implementing the principles of Quality by Design and leveraging Process Analytical Technology, manufacturers can ensure a robust, efficient, and compliant process that consistently delivers a high-quality product. This guide provides a solid foundation for researchers and drug development professionals to navigate the complexities of scaling up this important pharmaceutical intermediate.

References

- Process Analytical Technology (PAT) In Pharma: Enabling Smart Manufacturing 2025. (URL: )

-

Process analytical technology - Wikipedia. (URL: [Link])

- Process Analytical Technology: Enhancing Pharma Development. (URL: )

-

Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline. (URL: [Link])

-

What is Process Analytical Technology (PAT)? - UST. (URL: [Link])

-

Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104) - Canada.ca. (URL: [Link])

-

Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - FDA. (URL: [Link])

-

APIs regulation for Pharmaceutical application - EPA - European Association of Polyol Producers. (URL: [Link])

-

FDA's Guidelines for GMP Of API - Dalton Pharma Services. (URL: [Link])

-

API Crystallization. (URL: [Link])

-

Crystallization Strategies for API Development and Scale Up - YouTube. (URL: [Link])

-

ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA). (URL: [Link])

-

Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient - MDPI. (URL: [Link])

-

Crystallization Method Development and Optimization - Triclinic Labs. (URL: [Link])

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF - ResearchGate. (URL: [Link])

-

A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (URL: [Link])

-

Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution - ACS Publications. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

-

The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. (URL: [Link])

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC. (URL: [Link])

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

-

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (URL: [Link])

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (URL: [Link])

-

Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (URL: [Link])

-

A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC. (URL: [Link])

Sources

- 1. Process Analytical Technology (PAT) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 2. ust.com [ust.com]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. fda.gov [fda.gov]

- 5. polyols-eu.org [polyols-eu.org]

- 6. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. hammer.purdue.edu [hammer.purdue.edu]

- 11. Process analytical technology - Wikipedia [en.wikipedia.org]

- 12. pharmanow.live [pharmanow.live]

- 13. Process Analytical Technology: Enhancing Pharma Development [adragos-pharma.com]

- 15. crystalpharmatech.com [crystalpharmatech.com]

- 16. mdpi.com [mdpi.com]

- 17. dalton.com [dalton.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]

- 20. A Sustainable Green Enzymatic Method for Amide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

solvent selection for the amidation of 4-iodoacetophenone

Application Note & Protocol Guide

Topic: Strategic Solvent Selection for the Amidation of 4-Iodoacetophenone

Abstract

The synthesis of N-aryl acetophenones, particularly from precursors like 4-iodoacetophenone, is a critical transformation in the development of pharmaceuticals and functional materials. The success of these amidation reactions, typically achieved through palladium- or copper-catalyzed cross-coupling, is profoundly influenced by the choice of reaction solvent. This guide provides a comprehensive analysis of solvent effects on the amidation of 4-iodoacetophenone. We delve into the mechanistic role of the solvent, contrasting polar aprotic, nonpolar, and "green" etheric solvents. By synthesizing data from established literature, this document offers a comparative analysis of common solvents, detailed experimental protocols for both Buchwald-Hartwig and Ullmann-type couplings, and a logical framework for solvent selection to help researchers optimize reaction outcomes, enhance yields, and align with sustainable chemistry principles.

Introduction: The Significance of N-Aryl Acetophenones

4-Iodoacetophenone is a versatile building block used in the synthesis of a wide range of organic compounds.[1] Its amidation products are key intermediates in the preparation of bioactive molecules, including kinase inhibitors and potential anticancer agents. The formation of the C–N bond to an aryl halide is most effectively accomplished through transition metal-catalyzed cross-coupling reactions. The two preeminent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[2][3]

The efficiency, selectivity, and rate of these reactions are not solely dependent on the catalyst, ligand, and base; the solvent plays a multifaceted and critical role. It must solubilize reactants, stabilize catalytic intermediates, and modulate the reactivity of the nucleophile and base, all while remaining largely inert to the reaction conditions.[4][5] An injudicious solvent choice can lead to poor yields, slow kinetics, or complete reaction failure. This guide provides the theoretical basis and practical protocols to navigate this crucial experimental parameter.

Mechanistic Considerations: The Role of the Solvent in Cross-Coupling

The solvent influences nearly every step of the catalytic cycle in C-N cross-coupling reactions. Its properties dictate the solubility of inorganic bases, the stability of charged intermediates, and the overall reaction mechanism.

-

Polarity and Dielectric Constant : A solvent's polarity is paramount. Polar aprotic solvents like DMF, DMSO, and NMP are excellent at dissolving organic substrates and inorganic salts (e.g., K₂CO₃, Cs₂CO₃).[6] They can stabilize charged intermediates and transition states, which can be beneficial. However, very high polarity can sometimes favor undesired side reactions or make product extraction difficult.[4][7]

-

Aprotic vs. Protic Nature : Protic solvents (e.g., alcohols, water) are generally avoided in Buchwald-Hartwig and Ullmann reactions. Their acidic protons can solvate and deactivate the amine nucleophile through hydrogen bonding, reducing its reactivity.[8][9] Furthermore, they can interfere with the base and the catalyst. Aprotic solvents, which lack acidic protons, are therefore the standard choice.

-

Coordinating Ability : Solvents can act as ligands. Ethereal solvents like 1,4-dioxane, THF, and 2-MeTHF can coordinate to the metal center. This can sometimes be beneficial for catalyst stability, but strong coordination can also inhibit substrate binding and slow the reaction. Non-coordinating solvents like toluene and xylenes do not directly participate in the catalyst's inner coordination sphere, leaving it fully available for the desired ligands and substrates.[4]

The interplay of these factors determines the solvent's suitability. For instance, the oxidative addition step in the Buchwald-Hartwig cycle is often favored by more polar media, while the reductive elimination step may be more facile in less polar environments.[2]

Comparative Analysis of Common Solvents

The selection of a solvent often involves a trade-off between reactivity, safety, and environmental impact. Traditional solvents like DMF and 1,4-dioxane, while effective, are now recognized as hazardous.[10][11] This has spurred the adoption of safer, more sustainable alternatives.[12][13]

| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Key Characteristics & Performance Insights |

| Toluene | Nonpolar Aromatic | 111 | 2.4 | High boiling point allows for elevated temperatures. Good for many Buchwald-Hartwig reactions with bulky phosphine ligands.[14] |

| 1,4-Dioxane | Polar Aprotic Ether | 101 | 2.3 | A classic solvent for cross-coupling. Good balance of polarity and coordinating ability. Water miscible. Note: Classified as hazardous.[11] |

| THF | Polar Aprotic Ether | 66 | 7.5 | Lower boiling point limits reaction temperature. Often used for reactions that proceed at milder conditions. |

| DMF | Polar Aprotic Amide | 153 | 37 | Highly polar, excellent solvating power for salts. Can facilitate reactions with less reactive substrates. Note: High boiling point complicates removal; classified as a substance of very high concern.[4][12] |

| DMSO | Polar Aprotic Sulfoxide | 189 | 47 | Very high polarity and boiling point. Can be effective but product isolation can be challenging. Sometimes used with water as a co-solvent.[15] |

| 2-MeTHF | Polar Aprotic Ether | 80 | 6.2 | A "green" alternative to THF and Dioxane.[10] Derived from renewable resources, less hazardous, and has higher boiling point than THF. Shows excellent performance in many aminations.[11][12] |

| CPME | Polar Aprotic Ether | 106 | 4.7 | Another green ether solvent with a good boiling point and favorable environmental profile. Can be a suitable replacement for Dioxane or MTBE.[10] |

Visualization of Key Processes

To better understand the experimental choices, two diagrams are provided below. The first illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination. The second provides a logical workflow for selecting an appropriate solvent system.

Sources

- 1. 4'-Iodoacetophenone | 13329-40-3 | TCI EUROPE N.V. [tcichemicals.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. users.wfu.edu [users.wfu.edu]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Recent Green and Sustainable Pd‐Catalyzed Aminations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36900A [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-(4-Acetylphenyl)piperidin-2-one

Welcome to the technical support guide for the synthesis of 1-(4-acetylphenyl)piperidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions (FAQs) regarding the formation of this important N-aryl lactam via coupling reactions.

The synthesis of N-aryl lactams, such as this compound, is a critical transformation in medicinal chemistry. These motifs are present in a wide array of biologically active molecules. The most common and effective methods for constructing this C(sp²)–N bond are palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann-type couplings.[1][2] While powerful, these reactions are highly sensitive to a variety of parameters, and achieving high yields can be challenging. This guide provides a structured approach to identifying and resolving common issues.

Troubleshooting Guide & Optimization Strategies

This section is formatted as a series of questions that address common experimental failures. Each answer provides a mechanistic explanation and a clear course of action.

Q1: My reaction shows very low or no conversion of the starting materials. What are the likely causes and how can I fix it?

Low conversion is one of the most common issues and typically points to a problem with the catalytic cycle.

Possible Cause 1: Inactive Catalyst

The active catalyst in Buchwald-Hartwig reactions is a Pd(0) species.[3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) to enter the catalytic cycle.[3][4] This reduction is often accomplished by the phosphine ligand or the amine substrate itself, but the process can be inefficient.[4]

-

Solution:

-

Use a Pd(0) Source: Switch to a Pd(0) precatalyst like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)). This eliminates the need for an in situ reduction step.

-

Employ Pre-catalysts: Use commercially available, air-stable palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts). These are designed to generate the active LPd(0) species rapidly and reliably upon exposure to a base.[3]

-

Pre-activation: If using a Pd(II) source, consider pre-stirring the palladium source and ligand in the solvent at an elevated temperature for a few minutes before adding the other reactants. This can facilitate the formation of the active catalytic complex.[5]

-

Possible Cause 2: Inappropriate Ligand Choice

The ligand is arguably the most critical component of the catalytic system. It stabilizes the palladium center, promotes oxidative addition, and facilitates the crucial C–N bond-forming reductive elimination step.[6] Secondary lactams like piperidin-2-one are known to be challenging nucleophiles compared to primary or secondary amines.[3]

-

Solution:

-

Screen Ligands: The optimal ligand is highly substrate-dependent. For the coupling of a lactam with an aryl bromide, bulky, electron-rich biaryl monophosphine ligands are often the most effective. Start with a broad-scope ligand like Xantphos, then screen others if the yield is not satisfactory.

-

Consider Steric Hindrance: The acetyl group on the aryl halide is not particularly bulky, but the lactam itself presents a specific steric and electronic profile. Ligands like RuPhos or SPhos have proven effective for challenging couplings.[7][8] Bidentate ligands can sometimes slow reductive elimination by forming stable κ²-amidate complexes, whereas certain monodentate ligands can prevent this, leading to better turnover.[9][10]

-

Possible Cause 3: Incorrect Base or Poor Base Solubility

The base's role is to deprotonate the lactam, forming the nucleophilic amide that attacks the palladium center.[11] The choice of base is critical; it must be strong enough to deprotonate the piperidin-2-one (pKa ~22 in DMSO) but not so harsh that it causes decomposition of the starting materials or product.

-

Solution:

-

Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice for lactam N-arylation.[3][11] If base-sensitive functional groups are a concern, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be effective, often requiring higher temperatures.[3][11]

-

Improve Solubility and Surface Area: Many inorganic bases (e.g., K₃PO₄, K₂CO₃) have poor solubility in common organic solvents like toluene or dioxane.[3] The reaction often occurs at the solid-liquid interface.

-

Grind the base: Before adding it to the reaction, finely grind the base to increase its surface area.

-

Stir vigorously: Ensure a high agitation rate to keep the base suspended.[3]

-

Consider a soluble organic base: While less common for this specific transformation, a combination of an inorganic base with a soluble organic base like DBU could be explored in difficult cases.[3]

-

-

Possible Cause 4: Solvent Issues

The solvent must be anhydrous and deoxygenated. Water and oxygen can deactivate the palladium catalyst. The solvent also plays a role in solubilizing the reactants and stabilizing intermediates in the catalytic cycle.[11]

-

Solution:

-

Use Dry, Degassed Solvents: Use a solvent still or purchase high-quality anhydrous solvents. Degas the solvent thoroughly by bubbling argon or nitrogen through it for at least 30 minutes or by using several freeze-pump-thaw cycles.

-

Solvent Choice: Toluene and dioxane are the most common solvents for Buchwald-Hartwig reactions.[4][11] Dioxane is more polar and can sometimes improve the solubility of the base and other reagents.

-

Q2: I am seeing significant side product formation, primarily hydrodehalogenation of my 4'-bromoacetophenone. What's happening?

Hydrodehalogenation (replacement of the bromine with a hydrogen) is a common side reaction that competes with the desired C-N bond formation.[1]

Possible Cause: β-Hydride Elimination

This side reaction can occur from an intermediate palladium-amide complex if there are β-hydrogens available on the amide. While less common with lactams than with acyclic amides, it can still be a competing pathway. However, a more likely cause is a competing reduction pathway not involving the lactam.

-

Solution:

-

Optimize Ligand: A bulky ligand can sterically hinder competing pathways and favor the desired reductive elimination. This is another reason to screen ligands like those from the Buchwald dialkylbiaryl phosphine family.[7]

-

Control Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can sometimes minimize side reactions. Start around 80-100 °C and adjust as needed.[3]

-

Check for Contaminants: Ensure your starting materials and solvent are pure. Certain impurities can facilitate undesired reduction pathways.

-

Q3: The reaction works, but the yield is inconsistent between batches. How can I improve reproducibility?

Inconsistency often points to sensitivity to trace contaminants or subtle variations in setup.

-

Solution:

-

Strictly Anhydrous & Anaerobic Conditions: This is the most critical factor. Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen). Use septa and needles for all liquid transfers. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Quality: Use high-purity reagents. The palladium catalyst, ligand, and base are particularly important. Purchase from reputable suppliers and store them under inert atmosphere as recommended.

-

Consistent Base Handling: As mentioned, the physical properties of the base matter.[3] Use the same batch of base, and if it's a solid, consider grinding the entire bottle at once to ensure homogeneity for future reactions.

-

Precise Temperature Control: Use an oil bath with a temperature controller rather than a heating mantle to ensure a stable and uniform reaction temperature.

-

Catalytic Cycle and Troubleshooting Workflow

To better visualize the process and the points of failure, refer to the diagrams below.

Caption: The Buchwald-Hartwig catalytic cycle and key troubleshooting points.

Caption: A logical workflow for troubleshooting low yields in N-arylation reactions.

Comparative Data for Reaction Optimization

When optimizing, it is crucial to change one variable at a time. The following table provides a starting point for screening conditions, based on common practices in the literature for similar transformations.

| Parameter | Condition A (Baseline) | Condition B (Alternative) | Condition C (For Challenging Cases) | Rationale & Key Considerations |

| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | G3-XPhos Pre-catalyst (2 mol%) | Pd(0) sources and pre-catalysts eliminate the variable of in-situ reduction, often improving consistency.[3] |

| Ligand | Xantphos (4.4 mol%) | RuPhos (4 mol%) | BrettPhos (4 mol%) | Ligand choice is critical. Bulky, electron-rich monophosphines are generally preferred for amide coupling.[7][9] |

| Base | NaOtBu (1.5 eq.) | K₃PO₄ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) | NaOtBu is strong and effective.[11] Carbonates/phosphates are milder but may require higher temperatures or longer reaction times.[3][11] |

| Solvent | Toluene | 1,4-Dioxane | t-Amyl alcohol | Toluene and dioxane are standard. Alcohols can sometimes accelerate the reaction but may introduce side reactions.[3][11] |

| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures increase reaction rates but can also promote decomposition. Start around 100 °C and adjust.[3] |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for the synthesis.

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the phosphine ligand (e.g., Xantphos, 2.2 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

-

Reagent Addition: Under a positive flow of inert gas, add 4'-bromoacetophenone (1.0 eq.), piperidin-2-one (1.2 eq.), and the base (e.g., NaOtBu, 1.5 eq.).

-

Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution with respect to the aryl halide) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup: After the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use 4'-chloroacetophenone instead of 4'-bromoacetophenone? A: Yes, but it is significantly more challenging. Aryl chlorides are less reactive in oxidative addition than aryl bromides.[3] To couple an aryl chloride, you will likely need a more specialized, highly active catalyst system. This typically involves using one of the newer generations of Buchwald dialkylbiaryl phosphine ligands (like BrettPhos or RuPhos) and often requires higher temperatures.[7]

Q2: My starting lactam is wet. Does it matter? A: Yes, it matters immensely. Water is detrimental to the catalytic system. It can hydrolyze the base and react with palladium intermediates, leading to catalyst deactivation and the formation of phenol byproducts. Ensure your piperidin-2-one is thoroughly dried before use, for example, by azeotropic distillation with toluene or by drying in a vacuum oven.

Q3: Is the Ullmann (copper-catalyzed) reaction a viable alternative? A: The Ullmann reaction is a classic method for N-arylation and can be an excellent alternative, particularly for large-scale synthesis where cost is a major factor, as copper is much cheaper than palladium.[2][12] Modern Ullmann protocols often use a Cu(I) source (like CuI), a ligand (commonly a diamine like N,N'-dimethylethylenediamine), a base (like K₂CO₃ or K₃PO₄), and a polar aprotic solvent like DMF or DMSO at higher temperatures (100-160 °C).[12][13] It is worth screening if palladium-based methods fail or are not cost-effective.

Q4: The acetyl group on my product seems to be reacting. How can I prevent this? A: The acetyl group is generally robust under standard Buchwald-Hartwig conditions. However, if a very strong base is used at high temperatures for extended periods, side reactions like aldol condensation could theoretically occur, especially if there are acidic protons elsewhere in the molecule or impurities. If you suspect this is an issue, try using a milder base like K₃PO₄ or Cs₂CO₃ and the lowest effective temperature.[3][11]

References

-

de Filippis, A., Pardo, D. G., & Cossy, J. (2004). Palladium-catalyzed α-arylation of N-protected 2-piperidinones. Tetrahedron, 60(43), 9757-9767. Available from: [Link]

-

Foley, D. A. (2014). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Available from: [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Available from: [Link]

-

Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Angewandte Chemie International Edition, 48(18), 3272-3307. Available from: [Link]

-

Zacconi, F. C., et al. (2024). Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. Molecules, 29(8), 1787. Available from: [Link]

-

Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129(42), 13001-13007. Available from: [Link]

-

Monnier, F., & Taillefer, M. (Eds.). (2012). Modern Ullmann-Type Couplings. ResearchGate. Available from: [Link]

-

Evonik. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available from: [Link]

-

Wikipedia. (2023). Dialkylbiaryl phosphine ligands. Available from: [Link]

-

Vautravers, N. R., & Hartwig, J. F. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available from: [Link]

-

Christensen, M. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available from: [Link]

-

Dominguez, B., et al. (2012). Model system for optimization. Palladium catalyzed N-arylation and... ResearchGate. Available from: [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Available from: [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

-

Védrine, S., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available from: [Link]

-

Norrby, P.-O., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available from: [Link]

-

Kim, Y., & Daugulis, O. (2022). Palladium-Catalyzed Arylation of Endocyclic 1-Azaallyl Anions: Concise Synthesis of Unprotected Enantioenriched cis-2,3-Diarylpiperidines. PMC. Available from: [Link]

-

Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London. Available from: [Link]

-

Tan, P. W., Haughey, M., & Dixon, D. J. (2015). Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. Semantic Scholar. Available from: [Link]

-

Brison, J., et al. (2021). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions. PMC. Available from: [Link]

-

Kumar, R., et al. (2022). Weak-Chelation Assisted Cobalt-Catalyzed C–H Bond Activation: An Approach Toward Regioselective Ethynylation of N-Aryl γ-Lactam. Organic Letters. Available from: [Link]

-

Al-Masoudi, N. A., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available from: [Link]

-

ScienceMadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Available from: [Link]

-

Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Available from: [Link]

-

Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1035-1043. Available from: [Link]

-

Khan, I., et al. (2023). Synthesis of the 1,4-disubstituted piperidine library via Ugi four-component reaction. ResearchGate. Available from: [Link]

-

Chen, Z., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279. Available from: [Link]

-

Lundgren, R. J., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 1198-1201. Available from: [Link]

-

Beilstein Journals. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Available from: [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Available from: [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. surface.syr.edu [surface.syr.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. organic-synthesis.com [organic-synthesis.com]

Technical Support Center: Overcoming Incomplete Conversion of 4-Aminoacetophenone

Welcome to the technical support center for challenges related to the synthetic applications of 4-aminoacetophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of incomplete conversion in reactions involving this versatile building block. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the incomplete conversion of 4-aminoacetophenone in my reaction?

Incomplete conversion of 4-aminoacetophenone can often be traced back to a few key areas:

-

Suboptimal Reaction Conditions: Temperature, pressure, reaction time, and solvent choice are critical parameters. For instance, in catalytic hydrogenations, insufficient temperature or pressure can lead to sluggish or stalled reactions[1][2].

-

Reagent Stoichiometry and Quality: Incorrect molar ratios of reactants or the degradation of reagents can halt a reaction prematurely. This is particularly crucial in reactions like diazotization, where precise stoichiometry of sodium nitrite and acid is required[3].

-

Catalyst Activity and Deactivation: In catalytic reactions, such as hydrogenations or cross-couplings, the catalyst may be poisoned by impurities or may have inherently low activity, leading to incomplete conversion. The choice of catalyst and its loading are paramount for driving the reaction to completion[4].

-

Poor Solubility: 4-Aminoacetophenone has limited solubility in water but is soluble in organic solvents like ethanol, acetone, and chloroform[5][6]. If the chosen solvent does not adequately dissolve all reactants, the reaction will be slow and may not go to completion.

-

Presence of Impurities: Impurities in the starting material or solvent can interfere with the reaction. For example, water content can be detrimental in reactions sensitive to moisture.

Q2: How can I effectively monitor the progress of my reaction involving 4-aminoacetophenone to determine if it has gone to completion?

Real-time reaction monitoring is crucial to accurately assess conversion. Several techniques are available:

-

Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the disappearance of the starting material and the appearance of the product[5]. A co-spot of the starting material and the reaction mixture is essential for accurate comparison.

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of 4-aminoacetophenone. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (like phosphoric or formic acid) is a common approach[7][8].

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives of 4-aminoacetophenone.

-

In-situ FTIR Spectroscopy (ReactIR): This technique allows for continuous, real-time monitoring of reaction kinetics by tracking the vibrational bands of reactants and products directly in the reaction vessel[2].

-

¹H NMR Spectroscopy: Can be used to determine the ratio of starting material to product in the crude reaction mixture, providing a clear picture of the conversion[9].

Troubleshooting Guide: Incomplete Conversions

This section provides a structured approach to diagnosing and solving common issues of incomplete conversion in various reactions involving 4-aminoacetophenone.

Scenario 1: Incomplete Reduction of a Nitro Group to Synthesize 4-Aminoacetophenone

Problem: "I am synthesizing 4-aminoacetophenone by reducing 4-nitroacetophenone, but the reaction is not going to completion, and I have a mixture of starting material and product."

Troubleshooting Workflow:

Troubleshooting Nitro Reduction

Detailed Causal Analysis and Solutions:

-

Cause 1: Catalyst Deactivation or Insufficient Loading. The catalyst is the engine of the reduction. If it's old, has been improperly stored, or is used in insufficient quantity, the reaction will stall. For example, while palladium on carbon is common, other catalysts like Ru/TiO₂ can exhibit excellent performance and high selectivity for this transformation[4].

-

Solution:

-

Increase the catalyst loading (e.g., from 1 mol% to 5 mol%).

-

Use a freshly opened or properly stored catalyst.

-

Consider screening different catalysts. For transfer hydrogenation, palladium catalysts are often effective[10].

-

-

-

Cause 2: Suboptimal Temperature and Pressure. Catalytic hydrogenations are often sensitive to temperature and hydrogen pressure. Insufficient energy (temperature) or a low concentration of dissolved hydrogen (pressure) can lead to slow reaction rates.

-

Solution:

-

Gradually increase the reaction temperature in 10 °C increments.

-

Increase the hydrogen pressure. Even a modest increase from 10 to 50 bar can significantly improve conversion rates[1].

-

Increase the reaction time and monitor by TLC or HPLC until no starting material is observed.

-

-

-

Cause 3: Poor Quality of Hydrogen Source or Solvent. In transfer hydrogenation, the hydrogen donor (e.g., cyclohexene, formic acid) must be of high purity. The solvent must be dry and free of impurities that could poison the catalyst.

-

Solution:

-

Use freshly distilled or high-purity solvents.

-

Use a fresh bottle of the hydrogen donor.

-

-

Scenario 2: Incomplete Diazotization of 4-Aminoacetophenone

Problem: "My diazotization of 4-aminoacetophenone followed by a coupling reaction is yielding a significant amount of unreacted starting material."

Troubleshooting Workflow:

Troubleshooting Diazotization

Detailed Causal Analysis and Solutions:

-

Cause 1: Improper Temperature Control. The diazonium salt formed from 4-aminoacetophenone is unstable at higher temperatures and can decompose back to the starting material or undergo other side reactions.

-

Cause 2: Incorrect Stoichiometry or Addition of Sodium Nitrite. An insufficient amount of sodium nitrite will lead to incomplete diazotization. Adding the sodium nitrite solution too quickly can cause localized warming and decomposition of the diazonium salt.

-

Solution: Use a freshly prepared solution of sodium nitrite and add it dropwise to the acidic solution of 4-aminoacetophenone, ensuring the temperature remains below 5 °C[3].

-

-

Cause 3: Insufficient Acidity. The reaction requires a strong acidic medium (e.g., hydrochloric acid) to generate nitrous acid in situ and to keep the 4-aminoacetophenone protonated and in solution[3].

Scenario 3: Incomplete Claisen-Schmidt Condensation

Problem: "I am performing a Claisen-Schmidt condensation between 4-aminoacetophenone and an aldehyde to form a chalcone, but the conversion is low."

Troubleshooting Workflow:

Troubleshooting Claisen-Schmidt Condensation

Detailed Causal Analysis and Solutions:

-

Cause 1: Insufficient or Inappropriate Base. The base is crucial for deprotonating the α-carbon of 4-aminoacetophenone to form the enolate. An insufficient amount or a weak base will result in a low concentration of the reactive enolate.

-

Solution: Use a catalytic amount of a strong base like sodium hydroxide or potassium hydroxide. Ensure the base is not old and has not absorbed significant amounts of atmospheric CO₂[5].

-

-

Cause 2: Suboptimal Reaction Time and Temperature. While these reactions are often initiated at low temperatures to control the initial aldol addition, they may require a longer time or gentle warming to drive the dehydration to the chalcone to completion.

-

Solution: After the initial reaction period in an ice bath, allow the reaction to stir at room temperature for several hours[5]. Monitor by TLC to determine the optimal reaction time.

-

-

Cause 3: Reactivity of the Aldehyde. Sterically hindered or electron-rich aldehydes will be less electrophilic and react more slowly.

-

Solution: If possible, use a less hindered or more electron-deficient aldehyde. Alternatively, a longer reaction time or a slight increase in temperature may be necessary.

-

Experimental Protocol: Catalytic Hydrogenation of 4-Nitroacetophenone to 4-Aminoacetophenone

This protocol provides a robust method for the synthesis of 4-aminoacetophenone, highlighting critical parameters to ensure complete conversion.

Materials:

-

4-Nitroacetophenone

-

Palladium on Carbon (10 wt. % Pd/C)

-

Ethanol (or Ethyl Acetate), anhydrous

-

Hydrogen gas

-

Parr hydrogenator or similar pressure reactor

-

Celite® or other filtration aid

Procedure:

-

Reactor Setup: To a clean, dry pressure reactor vessel, add 4-nitroacetophenone (1.0 eq).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (0.01-0.05 eq by weight). The catalyst should be handled carefully as it can be pyrophoric.

-

Solvent Addition: Add a suitable solvent such as anhydrous ethanol or ethyl acetate to dissolve the 4-nitroacetophenone.

-

Sealing and Purging: Seal the reactor and purge the system with nitrogen gas several times to remove any oxygen.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 psi). Begin stirring and heat the reaction to the target temperature (e.g., 40-60 °C).

-

Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Alternatively, periodically and carefully depressurize the reactor, take a small aliquot of the reaction mixture, filter it, and analyze by TLC or HPLC.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-aminoacetophenone.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-aminoacetophenone[9].

Quantitative Data Summary:

| Parameter | Recommended Range | Rationale |

| Catalyst Loading | 1-5 mol% | Balances reaction rate with cost and ease of removal. |

| Hydrogen Pressure | 50-100 psi | Ensures sufficient hydrogen concentration in the solution for efficient reduction. |

| Temperature | 40-60 °C | Provides enough activation energy without promoting side reactions. |

| Reaction Time | 2-12 hours | Highly dependent on substrate, catalyst, temperature, and pressure. Must be monitored. |

References

- Optimizing Selective Partial Hydrogenations of 4-Nitroacetophenone via Parallel Reaction Screening.

- A Comparative Analysis of 2'-Aminoacetophenone and 4'-Aminoacetophenone Reactivity: A Guide for Researchers. Benchchem.

- 4-Aminoacetophenone: Uses in synthesizing organic compounds. ChemicalBook.

- Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determin

- Optimization Reaction for the Hydrogenation of 4- Fluoroacetophenone a.

- 4-Aminoacetophenone Synthesis Lab Report. Cram.

- 4-Aminoacetophenone synthesis. ChemicalBook.

- CN102924306A - Preparation method for 4-aminoacetophenone.

- Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3).

- Selective hydrodeoxygenation of acetophenone derivatives using a Fe 25 Ru 75 @SILP catalyst: a practical approach to the synthesis of alkyl phenols and anilines. RSC Publishing.

- p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Organic Syntheses Procedure.

- Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. YouTube.

- 4-Aminoacetophenone: Uses in synthesizing organic compounds - FAQ. Guidechem.

- 4-Aminoacetophenone: properties and applications in vers

- p-Aminoacetophenone | C8H9NO | CID 7468. PubChem.

- Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- 4-AMINOACETOPHENONE (FOR SYNTHESIS).

Sources

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Aminoacetophenone: properties and applications in versatile fields_Chemicalbook [chemicalbook.com]

- 7. 4-Aminoacetophenone: Uses in synthesizing organic compounds_Chemicalbook [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. 4-Aminoacetophenone Synthesis Lab Report - 1031 Words | Cram [cram.com]

- 10. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Validation & Comparative

Mass Spectrometry Profiling of 1-(4-Acetylphenyl)piperidin-2-one: A Guide for Impurity Analysis

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation pattern of 1-(4-Acetylphenyl)piperidin-2-one , a critical intermediate and process impurity in the synthesis of the anticoagulant Apixaban.

Executive Summary

In the synthesis of Factor Xa inhibitors like Apixaban , the control of process-related impurities is a regulatory imperative. This compound (MW 217.26 Da) is a key structural analogue that can persist as a contaminant. Its correct identification is challenging due to the existence of isobaric isomers (e.g., the 4-one positional isomer) and its structural similarity to other phenyl-piperidinone intermediates.

This guide objectively compares the MS/MS fragmentation performance of the target molecule against its critical "alternatives"—its positional isomer and its synthetic precursor. By understanding the specific amide-driven fragmentation versus ketone-driven cleavage , researchers can develop robust SRM (Selected Reaction Monitoring) methods for trace-level quantification.

Technical Deep Dive: Fragmentation Mechanism

The mass spectral behavior of this compound is governed by two distinct functional moieties: the aromatic acetyl group and the piperidin-2-one (lactam) ring .

The Primary Pathway (ESI+ Mode)

Under Electrospray Ionization (ESI) in positive mode, the molecule forms a stable protonated precursor [M+H]⁺ at m/z 218.1 .

-

Primary Loss (Ketene Elimination): The most energetically favorable pathway for aromatic acetyl groups is the neutral loss of ketene (CH₂=C=O, 42 Da). This rearrangement yields a stable phenol-like cation at m/z 176.1 .

-

Secondary Loss (Lactam Contraction): The piperidin-2-one ring is a six-membered lactam. Following the initial stabilization, the lactam ring typically undergoes a neutral loss of CO (28 Da) or ethylene (28 Da), generating secondary fragments at m/z 148.1 .

-

Diagnostic Ion (Acetyl Cation): At high collision energies (CE > 30 eV), the bond between the phenyl ring and the carbonyl carbon cleaves to release the acetyl cation [CH₃CO]⁺ at m/z 43.0 . While abundant, this ion is non-specific and should be used only as a qualifier.

Fragmentation Pathway Diagram

The following diagram illustrates the stepwise fragmentation logic, essential for assigning transitions in triple-quadrupole instruments.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound. The loss of ketene (42 Da) is the dominant transition.

Comparative Analysis: Target vs. Alternatives

Distinguishing the target from its "Alternatives" (Isomers and Precursors) is the core analytical challenge.

Comparison 1: Positional Isomerism

Alternative: 1-(4-Acetylphenyl)piperidin-4-one (Isomer)

-

Context: This isomer contains a ketone in the piperidine ring rather than a lactam (amide). It has the exact same mass (MW 217.26) and elemental formula.

-

Differentiation Strategy:

-

Target (2-one): The amide bond is part of the ring. Fragmentation is dominated by the loss of CO (28 Da) directly from the ring system or ketene from the acetyl group.

-

Alternative (4-one): The nitrogen is an amine, not an amide. This increases basicity, altering Retention Time (RT). Fragmentation favors alpha-cleavage adjacent to the ring ketone, often producing ions at m/z 98 or m/z 120 (ring fragments), which are absent in the lactam spectrum.

-

Comparison 2: Synthetic Precursor

Alternative: 1-(4-Aminophenyl)piperidin-2-one [1]

-

Context: The immediate precursor before acetylation in some synthetic routes.

-

Differentiation Strategy:

-

Mass Shift: The precursor appears at m/z 191.1 (27 Da lower).

-

Commonality: Both share the m/z 134 fragment (phenyl-piperidinone core without the substituent), confirming the core structure is intact.

-

Performance Data Summary

The following table summarizes the key MS parameters for distinguishing these compounds.

| Compound | Precursor (m/z) | Key Transition (Quant) | Key Transition (Qual) | Collision Energy (V) | Retention Characteristic |

| Target: 1-(4-Acetylphenyl)-2-one | 218.1 | 218.1 → 176.1 | 218.1 → 43.0 | 20 - 35 | Mid-eluting (Neutral Amide) |

| Isomer: 1-(4-Acetylphenyl)-4-one | 218.1 | 218.1 → 98.1 | 218.1 → 175.1 | 25 - 40 | Early-eluting (Basic Amine) |

| Precursor: 1-(4-Aminophenyl)-2-one | 191.1 | 191.1 → 134.1 | 191.1 → 77.0 | 20 - 30 | Early-eluting (Polar Amine) |

Experimental Protocol: LC-MS/MS Method

To replicate these results, use the following self-validating protocol. This method utilizes specific "Trap & Elute" logic to separate the isomers.

Phase 1: Chromatographic Separation

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 150 x 2.1 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the basic isomer).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Rationale: The 4-one isomer (amine) will be positively charged at pH 3 and elute earlier than the 2-one target (lactam/amide), which is neutral and more hydrophobic.

Phase 2: Mass Spectrometry Settings

-

Source: ESI Positive (ESI+).

-

Spray Voltage: 3500 V.

-

Capillary Temp: 300°C.

-

Scan Mode: SRM (Selected Reaction Monitoring).

-

Target Transition: 218.1 > 176.1 (Dwell 100ms).

-

Isomer Check: 218.1 > 98.1 (Dwell 100ms).

-

Phase 3: Decision Workflow

Use this logic flow to confirm identity in unknown samples.

Figure 2: Analytical decision tree for distinguishing the target impurity from its isobaric isomer.

References

-

Raghavan, S. et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, A key Intermediate of Apixaban. World Journal of Pharmaceutical Sciences. Link

-

Pivatto, M. et al. (2005). Electrospray Ionization Mass Spectrometry Screening of Piperidine Alkaloids. Journal of the Brazilian Chemical Society.[2] Link

-

BenchChem. (2025).[3][4] Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Link

-

Chakkaravarthy, J. et al. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 101521, 4-Acetyl-4-phenylpiperidine. Link

Sources

comparing synthetic routes for 1-(4-Acetylphenyl)piperidin-2-one efficiency

Topic: Comparative Analysis of Synthetic Routes for 1-(4-Acetylphenyl)piperidin-2-one Content Type: Technical Comparison Guide Audience: Process Chemists, Medicinal Chemists, and CMC Leads

Executive Summary

The synthesis of This compound (Target Molecule, TM ) represents a classic challenge in N-aryl lactam construction, serving as a critical intermediate for Factor Xa inhibitors and other anticoagulant pharmacophores.

This guide objectively compares the two dominant synthetic strategies:

-

Route A (Convergent): Copper-Catalyzed C-N Cross-Coupling (Modified Goldberg).

-

Route B (Linear): Acylation-Cyclization of 4-Aminoacetophenone.

The Verdict: For medicinal chemistry (mg to g scale) , Route A is superior due to modularity and commercially available starting materials. For process scale-up (kg scale) , Route B is preferred due to lower raw material costs and the avoidance of heavy metal scavenging, despite a slightly higher operational complexity.

Part 1: Route Analysis & Experimental Protocols

Route A: Copper-Catalyzed C-N Cross-Coupling (The Modified Goldberg)

Strategy: Direct arylation of piperidin-2-one with 4-bromoacetophenone.

This route relies on the modern adaptation of the Ullmann-Goldberg condensation. While Palladium (Buchwald-Hartwig) can be used, Copper is favored industrially for this specific transformation due to the high cost of Pd precatalysts relative to the simple lactam substrate.

Mechanism: The reaction proceeds via a Cu(I)/Ligand catalytic cycle. The lactam nitrogen coordinates to the copper center, followed by oxidative addition of the aryl halide and reductive elimination to form the C-N bond.

Experimental Protocol (Self-Validating):

-

Reagents: Piperidin-2-one (1.0 equiv), 4-Bromoacetophenone (1.1 equiv), CuI (10 mol%),

-Dimethylethylenediamine (DMEDA) (20 mol%), K -

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Workflow:

-

Inerting: Charge an oven-dried reaction vessel with CuI, K

PO -

Addition: Add piperidin-2-one, DMEDA, and dioxane via syringe under Argon flow.

-

Critical Control Point: The solution should turn blue-green; a brown/black precipitate indicates catalyst decomposition (oxidation).

-

-

Reaction: Heat to reflux (

C) for 16–24 hours. Monitor via HPLC (Target -

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.[1][2]

-

Purification: Concentrate filtrate. Recrystallize from EtOH/Heptane to remove traces of unreacted bromide.

Performance Metrics:

-

Yield: 75–82%

-

Purity: >98% (after recrystallization)

-

Key Risk: Residual Copper content often exceeds ICH limits (

ppm) requiring scavenger resins (e.g., SiliaMetS® Thiol) for pharmaceutical grade.

Route B: Acylation-Cyclization Sequence (The Linear Approach)

Strategy: Reaction of 4-aminoacetophenone with 5-chlorovaleryl chloride followed by ring closure.

This route avoids transition metals entirely, relying on classical nucleophilic substitution. It is often telescoped (one-pot) in industrial settings to minimize solvent handling.

Mechanism:

-

Acylation: The aniline nitrogen attacks the acyl chloride to form the linear amide.

-

Cyclization: Under basic conditions, the amide nitrogen is deprotonated, attacking the terminal alkyl chloride to close the six-membered ring.

Experimental Protocol (Self-Validating):

-

Reagents: 4-Aminoacetophenone (1.0 equiv), 5-Chlorovaleryl chloride (1.1 equiv), Et

N (1.2 equiv), KO -

Solvent: THF (Step 1)

THF/DMF (Step 2).

Step-by-Step Workflow:

-

Acylation: Dissolve 4-aminoacetophenone and Et

N in dry THF at-

Exotherm Alert: Maintain temperature

C to prevent bis-acylation.

-

-

Intermediate Check: Stir for 2 hours. TLC should show complete conversion to the linear chloro-amide.

-

Cyclization: Cool to

C. Add KO-

Why? Strong base is required to deprotonate the amide (

).

-

-

Quench: Pour mixture into ice-water saturated with NH

Cl. -

Isolation: Extract with DCM. The product often precipitates upon concentration and addition of diethyl ether.

Performance Metrics:

-

Yield: 85–92% (Telescoped)[3]

-

Purity: >95% (Crude), >99% (Recrystallized)

-

Key Risk: 5-Chlorovaleryl chloride is moisture sensitive and corrosive. O-alkylation is a minor side reaction if temperature is uncontrolled.

Part 2: Comparative Data & Visualization

Table 1: Technical & Economic Comparison

| Feature | Route A (Cu-Catalyzed) | Route B (Cyclization) |

| Step Count | 1 (Convergent) | 2 (Linear/Telescoped) |

| Overall Yield | 75–82% | 85–92% |

| Atom Economy | Moderate (Bromide waste) | High (Chloride waste) |

| Reagent Cost | High (Catalyst + Ligand) | Low (Commodity Chems) |

| Purification | Requires Metal Scavenging | Standard Crystallization |

| Scalability | Limited by heat transfer/catalyst | Excellent (Standard Unit Ops) |

| Green Chemistry | High E-Factor (Solvent/Workup) | Moderate E-Factor |

Visual Analysis 1: Reaction Pathways

Caption: Comparison of the convergent metal-catalyzed route (A) versus the linear acylation-alkylation route (B).

Visual Analysis 2: Decision Logic for Route Selection

Caption: Decision tree for selecting the optimal synthetic strategy based on scale, purity requirements, and cost.

References

-

Klapars, A., Antilla, J. C., Huang, X., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]

-

Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban): A Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. (Describes analogous lactam synthesis). [Link]

-

Wei, Y., et al. (2013). Process for the preparation of Apixaban.[1][4] World Intellectual Property Organization, WO2013119328A1. (Details the cyclization of aniline derivatives with valeryl chloride).

-

Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). The Role of Chelating Diamine Ligands in the Goldberg Reaction: A Kinetic Study on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 127(12), 4120–4121. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.